4-(4-methoxyphenyl)-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one
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Overview
Description
4-(4-methoxyphenyl)-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one is a compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties . This particular compound has been studied for its potential effects on the central nervous system .
Preparation Methods
The synthesis of 4-(4-methoxyphenyl)-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one can be achieved through various synthetic routes. One common method involves the carbonylative coupling of iodobenzene with terminal alkynes to form 1,3-ynones, followed by a cyclocondensation reaction . Another approach utilizes continuous flow chemistry, which allows for efficient and scalable production of benzodiazepines . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-(4-methoxyphenyl)-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include palladium catalysts for carbonylative coupling and titanium catalysts for cyclocondensation . Major products formed from these reactions include various benzodiazepine derivatives, which can be further modified to enhance their pharmacological properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system . By binding to these receptors, it enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects . The molecular targets and pathways involved in its action are similar to those of other benzodiazepines, which modulate GABAergic transmission .
Comparison with Similar Compounds
Compared to other benzodiazepines, 4-(4-methoxyphenyl)-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one exhibits unique properties due to its specific chemical structure . Similar compounds include 4-aryl-1-hydrazino-5H-2,3-benzodiazepine and 1-aryl-4-hydrazino-5H-2,3-benzodiazepine, which also belong to the benzodiazepine family and share similar pharmacological effects . the presence of the tetraazolo ring in this compound imparts distinct properties that may enhance its therapeutic potential .
Properties
Molecular Formula |
C16H13N5O2 |
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Molecular Weight |
307.31 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-4,5-dihydrotetrazolo[1,5-a][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C16H13N5O2/c1-23-11-8-6-10(7-9-11)14-15-18-19-20-21(15)13-5-3-2-4-12(13)16(22)17-14/h2-9,14H,1H3,(H,17,22) |
InChI Key |
MLCUNDRCOSGYJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=NN=NN3C4=CC=CC=C4C(=O)N2 |
Origin of Product |
United States |
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